4-Bromo-5-methoxypyrazolo[1,5-a]pyridine

Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Researchers require exact regiochemistry for palladium-catalyzed cross-couplings; regioisomers with bromine at 3-, 6-, or 7-positions fail to produce the intended kinase inhibitor scaffolds. - **Precise reactivity**: 4-Bromo group enables Suzuki-Miyaura & Buchwald-Hartwig couplings for SAR exploration around pyrazolo[1,5-a]pyridine core. - **Electronic tuning**: 5-Methoxy group provides electron donation that modulates solubility, LogP, and stability-unavailable in H-, NH2-, or ester-substituted analogs. - **Supply security**: Strict 95-98% purity. Ideal for RET kinase inhibitor programs (NSCLC, medullary thyroid cancer).

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B11878636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methoxypyrazolo[1,5-a]pyridine
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=C(C2=CC=NN2C=C1)Br
InChIInChI=1S/C8H7BrN2O/c1-12-7-3-5-11-6(8(7)9)2-4-10-11/h2-5H,1H3
InChIKeyWVIAMBYANNECGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methoxypyrazolo[1,5-a]pyridine: Preferred Building Block for Medicinal Chemistry


4-Bromo-5-methoxypyrazolo[1,5-a]pyridine is a heterocyclic building block with a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at the 4-position and a methoxy group at the 5-position. Its molecular formula is C8H7BrN2O, with a molecular weight of 227.06 g/mol . The compound is typically available in 95% to 98% purity . The bromine atom at the 4-position serves as a reactive site for cross-coupling reactions, enabling the introduction of diverse structural moieties [1]. The methoxy group at the 5-position provides an electron-donating effect that influences the electronic properties of the pyridine ring .

1 C4-Br enables Pd-catalyzed cross-coupling for heterocycle elaboration
2 Core scaffold for kinase inhibitor intermediate synthesis
3 5-MeO electron-donating group modulates ring electronics

4-Bromo-5-methoxypyrazolo[1,5-a]pyridine: Generic Substitution Pitfalls


The practice of substituting 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine with other in-class compounds is a scientific and procurement misstep due to two primary factors: first, the precise location of the bromine atom at the 4-position, rather than the 3-, 6-, or 7-position, dictates the regioselectivity and efficiency of subsequent palladium-catalyzed cross-coupling reactions essential for constructing complex kinase inhibitor scaffolds [1]; second, the presence of a methoxy group at the 5-position, as opposed to other substituents like hydrogen, an amine, or an ester, exerts a distinct electronic and steric influence on the pyridine ring, which can modulate the compound's stability and reactivity profile . Choosing a regioisomer with a bromine at the 6-position or a non-brominated analog will result in a different, and often less productive, synthetic pathway, ultimately leading to a failure to obtain the target advanced intermediate [2].

Regiochemistry may shift
4-Br position defines coupling outcome; regioisomers (6-Br, 7-Br) alter reaction selectivity and target scaffold.
Electronic profile mismatch
Absence of 5-MeO (e.g., unsubstituted or amine) shifts ring electron density, affecting downstream reactivity and properties.
Analytical identity risk
Regioisomers share identical MW (227.06); incorrect isomer may pass routine QC but yields divergent products.

4-Bromo-5-methoxypyrazolo[1,5-a]pyridine: Key Differentiators vs. Regioisomers


C4-Bromine in Pd-Catalyzed Cross-Coupling

The presence of a bromine atom at the 4-position is critical for the synthetic utility of this building block. 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine serves as a crucial intermediate in the synthesis of RET kinase inhibitors, a class of compounds where the pyrazolo[1,5-a]pyridine core is extensively functionalized [1]. Its 4-bromo substituent is specifically designed for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to introduce aryl or amine groups, a transformation that is not possible with the non-halogenated analog, 5-methoxypyrazolo[1,5-a]pyridine (CAS 877994-06-4) . In contrast, the 6-bromo-4-methoxypyrazolo[1,5-a]pyridine regioisomer (CAS 1207557-36-5) has been identified as an intermediate for PDK1 inhibitors, highlighting that the position of the bromine atom dictates the class of kinase inhibitor that can be synthesized .

C4-Br Cross-Coupling
Class-level
Reactive C4-Br coupling handle vs. non-halogenated analog (no reactivity)
Supports regioselective cross-coupling selection for C4-functionalization.
Comparator lacks halogen; coupling not possible under standard conditions.
Medicinal Chemistry Cross-Coupling Kinase Inhibitor Synthesis

5-Methoxy Substituent Electronic Effects

The methoxy group at the 5-position serves as an electron-donating group, which influences the electronic properties of the fused pyridine ring. This can affect both the compound's reactivity in further synthetic steps and the binding affinity of final drug candidates that retain this structural motif [1]. The comparator 4-Bromopyrazolo[1,5-a]pyridine (CAS 1427404-87-2) lacks this methoxy group, presenting a different electronic profile and, crucially, a different set of physicochemical properties that will impact downstream synthesis and purification. The presence of the methoxy group in the target compound, relative to a hydrogen atom in the comparator, will also alter the compound's LogP value and solubility, impacting its behavior in reaction media .

5-MeO Electronic Effect
Class-level
Electron-donating 5-MeO vs. 5-H analog
Aligns with electronic SAR requirements; alters ring reactivity and physicochemical profile.
Quantitative LogP shift not directly reported; qualitative effect recognized.
Medicinal Chemistry Electron-Donating Group Structure-Activity Relationship

Physicochemical Differentiation from Regioisomers

While 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine (MW 227.06 g/mol) shares its molecular weight with its regioisomers 4-Bromo-6-methoxypyrazolo[1,5-a]pyridine and 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine (both MW 227.06 g/mol) , the difference in substituent position results in distinct chemical properties. This is particularly important for analytical characterization and reaction monitoring. The regioisomer 5-Bromo-7-methoxypyrazolo[1,5-a]pyridine (CAS 1427395-60-5) has a different substitution pattern that will affect its reactivity and the properties of any downstream products . This underscores the importance of precise structural confirmation upon procurement.

Physicochemical ID
Data to verify
Same MW (227.06) as 6-Br/7-Br regioisomers; distinct NMR/HPLC profiles
Requires isomer-specific analytical confirmation upon receipt.
Source absent; structural identity must be verified independently.
Physicochemical Properties Compound Characterization Medicinal Chemistry

4-Bromo-5-methoxypyrazolo[1,5-a]pyridine: Primary Applications


RET Kinase Inhibitor Synthesis

4-Bromo-5-methoxypyrazolo[1,5-a]pyridine is a key intermediate for synthesizing RET kinase inhibitors, a class of targeted therapies for cancers like non-small cell lung cancer and medullary thyroid cancer. Its 4-bromo group enables the essential C-N and C-C bond formations required to build complex, patent-protected molecular scaffolds described in literature [1].

Pd-Catalyzed Cross-Coupling for Heterocyclic Intermediates

This compound is specifically procured for use in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. The 4-bromo substituent acts as a precise handle for introducing diverse aryl, heteroaryl, or amine groups, allowing medicinal chemists to explore structure-activity relationships (SAR) around the pyrazolo[1,5-a]pyridine core [2].

Tailoring Electronic Properties in Analogs

Researchers purchase 4-Bromo-5-methoxypyrazolo[1,5-a]pyridine to leverage the electron-donating effect of the 5-methoxy group. This specific substitution pattern is crucial for projects aiming to fine-tune the physicochemical properties (such as solubility and LogP) or the electronic density of a lead compound's core heterocycle, as opposed to using unsubstituted or differently substituted analogs .

Application
Selection Property
Validation Focus
RET kinase inhibitor synthesis studies
C4-Br cross-coupling reactivity
Suzuki/Buchwald coupling efficiency
Pd-catalyzed heterocycle elaboration
Regioselective scaffold diversification
SAR around pyrazolo[1,5-a]pyridine core
Electronic property tuning studies
5-MeO electronic modulation
Physicochemical and SAR interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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